Methyl thiazole-5-carboxylate

概要

説明

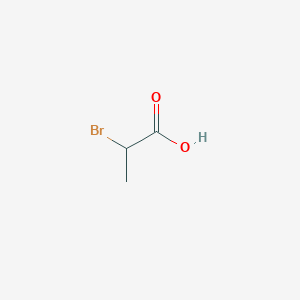

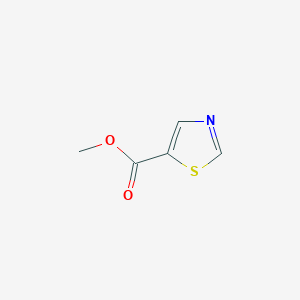

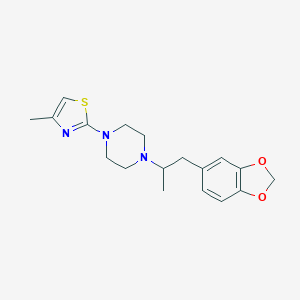

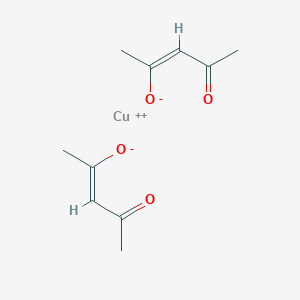

“Methyl thiazole-5-carboxylate” is a chemical compound with the CAS Number: 14527-44-7 . It has a molecular weight of 143.17 and its IUPAC name is methyl 1,3-thiazole-5-carboxylate .

Synthesis Analysis

While specific synthesis methods for “Methyl thiazole-5-carboxylate” were not found, a related compound, 2-aminothiazole-4-carboxylate, has been synthesized and characterized . This process involved the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with various substituted carbonyl chlorides .Molecular Structure Analysis

The molecular structure of “Methyl thiazole-5-carboxylate” can be represented by the InChI code: 1S/C5H5NO2S/c1-8-5(7)4-2-6-3-9-4/h2-3H,1H3 . The SMILES string for this compound is COC(=O)c1cncs1 .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl thiazole-5-carboxylate” were not found, a related compound, ethyl 2-(3-(((4-bromophenyl)amino)(diethoxyphosphoryl)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, was synthesized through a reaction involving ethyl 2-amino-4-methylthiazole-5-carboxylate .Physical And Chemical Properties Analysis

“Methyl thiazole-5-carboxylate” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .科学的研究の応用

Antioxidant Activity

Thiazole derivatives, including Methyl thiazole-5-carboxylate, have been found to exhibit antioxidant properties . This makes them potentially useful in the treatment of diseases caused by oxidative stress, such as neurodegenerative disorders and cancer.

Analgesic and Anti-inflammatory Properties

Thiazole compounds have been reported to possess analgesic and anti-inflammatory activities . This suggests that Methyl thiazole-5-carboxylate could potentially be used in the development of new pain relief and anti-inflammatory medications.

Antimicrobial and Antifungal Activities

Thiazole derivatives have demonstrated antimicrobial and antifungal properties . This indicates that Methyl thiazole-5-carboxylate could be used in the development of new antimicrobial and antifungal agents.

Antiviral Properties

Thiazole compounds have also shown antiviral activities . This suggests that Methyl thiazole-5-carboxylate could potentially be used in the development of new antiviral drugs.

Neuroprotective Properties

Thiazole derivatives have been found to exhibit neuroprotective properties . This indicates that Methyl thiazole-5-carboxylate could potentially be used in the treatment of neurodegenerative disorders.

Antitumor and Cytotoxic Activities

Thiazole compounds, including Methyl thiazole-5-carboxylate, have demonstrated antitumor and cytotoxic activities . This suggests that they could potentially be used in the development of new anticancer drugs.

7. Use as a Reagent in Organic Synthesis Methyl thiazole-5-carboxylate has been studied for its potential use as a reagent in organic synthesis. This suggests that it could be used in the synthesis of a wide range of organic compounds.

8. Use as a Catalyst in Biochemical Reactions Methyl thiazole-5-carboxylate has also been studied for its potential use as a catalyst in biochemical reactions. This indicates that it could be used to accelerate various biochemical reactions in research and industrial applications.

Safety and Hazards

“Methyl thiazole-5-carboxylate” is classified under GHS07 and has the signal word 'Warning’ . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and ensuring adequate ventilation .

将来の方向性

作用機序

Target of Action

Methyl thiazole-5-carboxylate is a derivative of thiazole, a heterocyclic compound . Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules . .

Mode of Action

Thiazole derivatives have been found to interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways, depending on their specific targets .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of Methyl thiazole-5-carboxylate.

Result of Action

Thiazole derivatives have been found to exhibit a range of effects, depending on their specific targets .

Action Environment

Methyl thiazole-5-carboxylate should be kept in a dark place, sealed in dry, at room temperature . These environmental factors may influence the compound’s action, efficacy, and stability.

特性

IUPAC Name |

methyl 1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-8-5(7)4-2-6-3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIBWBYTRTUUBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20317869 | |

| Record name | Methyl thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20317869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl thiazole-5-carboxylate | |

CAS RN |

14527-44-7 | |

| Record name | 14527-44-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20317869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some synthetic approaches to obtain Methyl thiazole-5-carboxylate derivatives?

A: Several methods have been explored for the synthesis of Methyl thiazole-5-carboxylate derivatives. One approach involves using substituted benzenecarbothioamides as starting materials. For instance, reacting 4-hydroxybenzenecarbothioamide with ethyl-2-chloroacetoacetate yields 2-(4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate, a key intermediate in the synthesis of Febuxostat. [] This method offers advantages over previous approaches by avoiding the use of hazardous hydrogen sulfide and high-pressure equipment. []

Q2: Can you explain the role of Methyl thiazole-5-carboxylate in studying enzyme activity?

A: Methyl thiazole-5-carboxylate plays a crucial role as a ligand in structural biology studies. For instance, a complex of 2-methyl-thiazole-5 carboxylate-AMP bound to a double mutant (H333A/I334A) of benzoate coenzyme A ligase has been crystallized and analyzed. [] This research provides valuable insights into the enzyme's active site and its interaction with substrates, contributing to a better understanding of its catalytic mechanism.

Q3: How does the introduction of a furan ring influence the biological activity of thiazole derivatives?

A: Research indicates that incorporating a furan ring into the structure of thiazole derivatives can enhance their antimicrobial properties. Specifically, 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has proven useful as a building block for synthesizing new heterocyclic compounds with promising antimicrobial activity. []

Q4: What is the significance of exploring novel heterocycles incorporating the thiazole moiety?

A: The synthesis and characterization of new heterocyclic systems, such as benzoxepino[3,4-d]thiazole and benzothiepino[3,4-d]thiazole, represent significant advancements in medicinal chemistry. [] These novel compounds, derived from readily available starting materials like ethyl 2-phenyl-4-methyl-thiazole-5-carboxylate, hold potential for diverse biological activities and provide new avenues for drug discovery. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B75912.png)

![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-, trisodium salt](/img/structure/B75928.png)